

Acetoveratrone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3',4'-Dimethoxyacetophenone

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Abstract

Acetoveratrone, also known as **3',4'-dimethoxyacetophenone**, is a chemical compound with significant applications in the pharmaceutical industry. This technical guide provides an in-depth overview of its core physicochemical properties, with a primary focus on its molecular weight. It details the experimental protocols for the determination of its molecular weight via mass spectrometry. Furthermore, this guide explores the biological pathways associated with Acetoveratrone's therapeutic applications, including its role in the development of P2X3 receptor antagonists and apoptosis-inducing anticancer agents.

Physicochemical Properties of Acetoveratrone

Acetoveratrone is a substituted acetophenone that serves as a key intermediate in the synthesis of various pharmaceutical compounds. A clear understanding of its chemical and physical properties is fundamental for its application in research and drug development.

Property	Value	Reference
Molecular Weight	180.2 g/mol	[1]
Chemical Formula	C ₁₀ H ₁₂ O ₃	[1][2]
IUPAC Name	1-(3,4-dimethoxyphenyl)ethan-1-one	
Synonyms	3',4'-Dimethoxyacetophenone, 4-Acetylveratrole	[1][2]
CAS Number	1131-62-0	[1][2]
Appearance	Off-white to yellow crystalline powder	
Melting Point	98-102 °C	
Boiling Point	289-291 °C	
Solubility	Soluble in organic solvents such as ethanol and acetone.	

Experimental Determination of Molecular Weight

The precise determination of a compound's molecular weight is crucial for its identification and characterization. Mass spectrometry is a powerful analytical technique for this purpose, providing high accuracy and sensitivity.

Methodology: Electron Ionization Mass Spectrometry (EI-MS)

A common method for determining the molecular weight of small organic molecules like Acetoveratrone is Electron Ionization Mass Spectrometry (EI-MS).

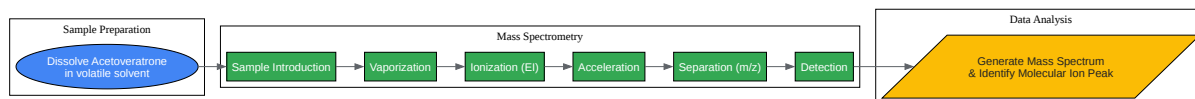
Principle: In EI-MS, the sample is vaporized and then bombarded with a high-energy electron beam. This causes the molecule to lose an electron, forming a positively charged molecular ion ($M^{+\bullet}$). The mass-to-charge ratio (m/z) of this molecular ion is then measured, which corresponds to the molecular weight of the compound.

Instrumentation:

- Ion Source: Electron Ionization (EI)
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Detector: Electron Multiplier

Procedure:

- Sample Preparation: A small amount of Acetoveratrone is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane).
- Introduction: The sample solution is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
- Vaporization: The sample is heated under vacuum to ensure it is in the gaseous phase.
- Ionization: The gaseous Acetoveratrone molecules are passed through a beam of electrons (typically at 70 eV). This results in the formation of the molecular ion ($C_{10}H_{12}O_3^{+\bullet}$).
- Acceleration: The positively charged ions are accelerated by an electric field into the mass analyzer.
- Separation: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: The detector records the abundance of ions at each m/z value.
- Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion. The m/z value of this peak provides the molecular weight of Acetoveratrone. Due to the natural abundance of isotopes (e.g., ^{13}C), small $M+1$ and $M+2$ peaks may also be observed.



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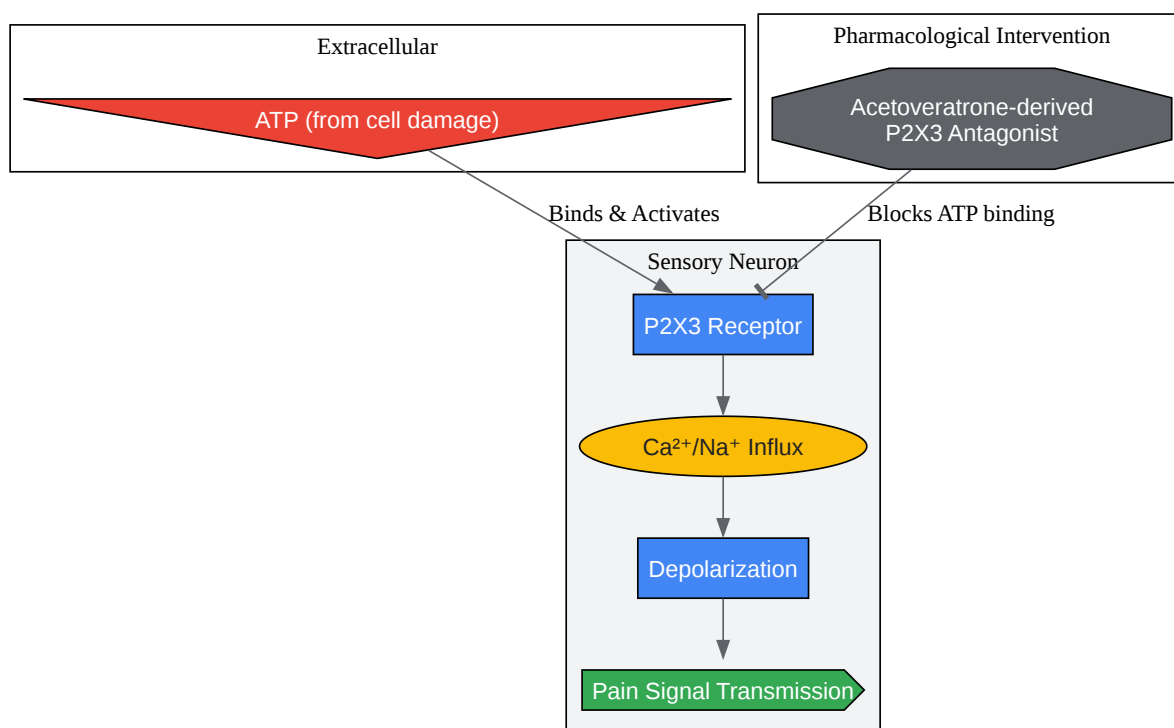
Fig. 1: Experimental workflow for molecular weight determination by EI-MS.

Biological Significance and Associated Pathways

Acetoveratrone is a precursor in the synthesis of pharmacologically active molecules. Its derivatives have been investigated as P2X3 receptor antagonists for the treatment of chronic pain and as anticancer agents that induce apoptosis.

P2X3 Receptor Antagonism

P2X3 receptors are ATP-gated ion channels predominantly found on sensory neurons and are involved in nociception (the sensation of pain). Antagonists of the P2X3 receptor can block the transmission of pain signals, making them a target for analgesic drug development.



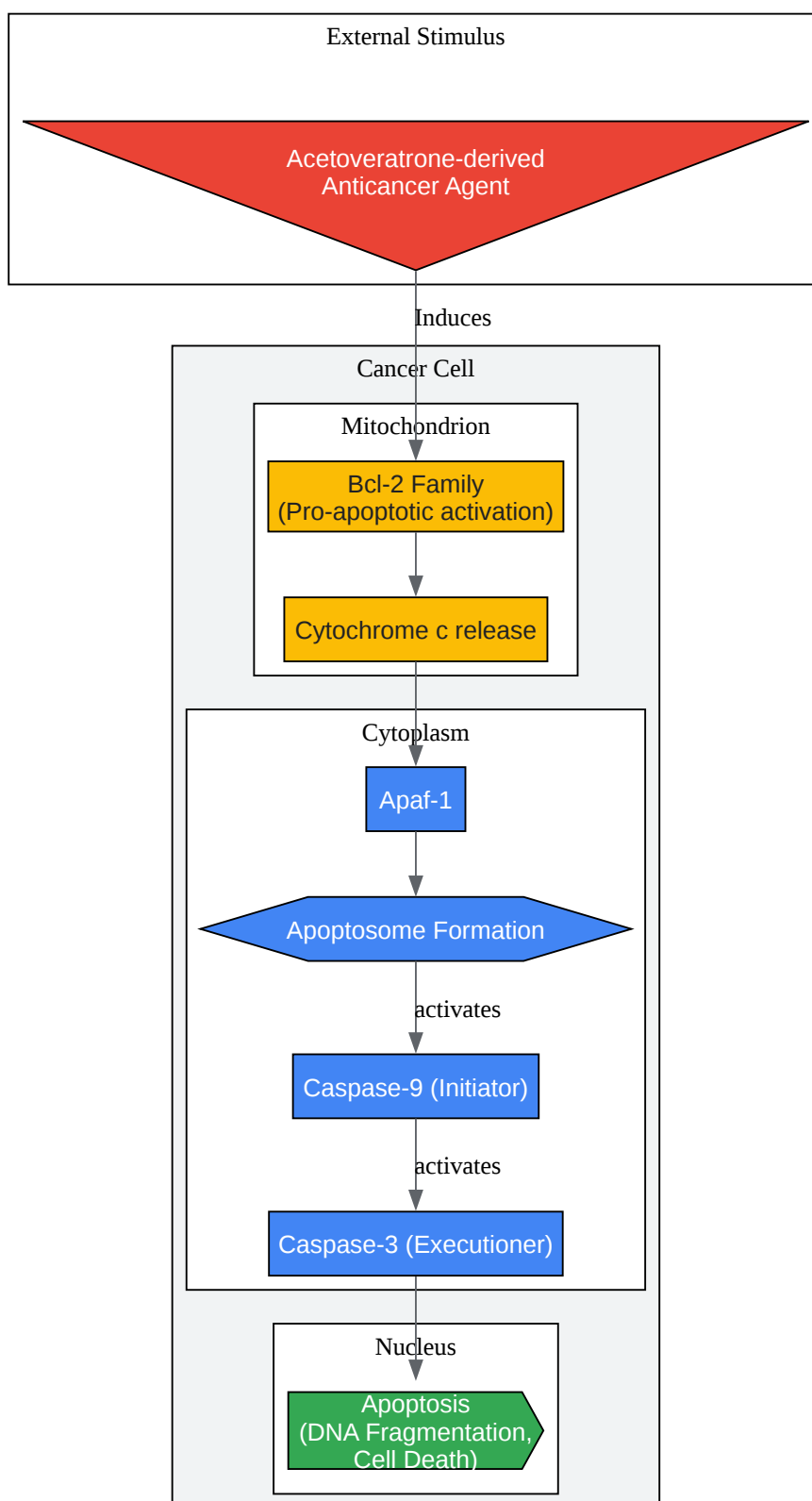
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Fig. 2: Simplified signaling pathway of P2X3 receptor activation and inhibition.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis in cancer cells.

Derivatives of Acetoveratrone have been explored for their potential to trigger this process. The intrinsic (or mitochondrial) pathway of apoptosis is a common mechanism.

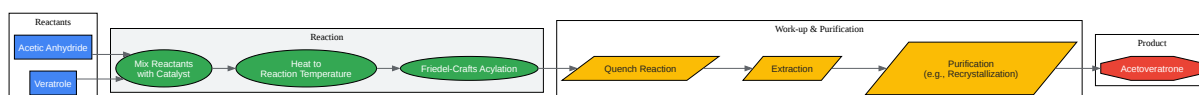


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Fig. 3: Overview of the intrinsic apoptosis signaling pathway.

Synthesis Workflow

Acetoveratrone is commonly synthesized via the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with acetic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid or a solid acid catalyst.



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Fig. 4: General workflow for the synthesis of Acetoveratrone.

Conclusion

Acetoveratrone is a valuable compound in medicinal chemistry and drug development. Its molecular weight of 180.2 g/mol is a fundamental parameter, readily confirmed by standard analytical techniques such as mass spectrometry. The role of its derivatives in modulating key biological pathways, such as nociception via P2X3 receptors and programmed cell death, underscores its importance as a scaffold for the design of novel therapeutics. The well-established synthesis protocols further enhance its accessibility for research and development purposes. This guide provides a foundational understanding for professionals engaged in the study and application of this versatile molecule.

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- To cite this document: BenchChem. [Acetoveratrone: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042557#what-is-the-molecular-weight-of-acetoveratrone>]

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